N-benzyl-1-(fluoromethyl)cyclopentan-1-amine
Description
Properties
Molecular Formula |
C13H18FN |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
N-benzyl-1-(fluoromethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C13H18FN/c14-11-13(8-4-5-9-13)15-10-12-6-2-1-3-7-12/h1-3,6-7,15H,4-5,8-11H2 |
InChI Key |
GTIZHARRTSJOAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CF)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
A common and effective method for preparing benzylated amines is reductive amination , which involves the condensation of an aldehyde or ketone with benzylamine followed by reduction to the amine.
- Starting with 1-(fluoromethyl)cyclopentanone, react with benzylamine under mild acidic or neutral conditions to form an imine intermediate.
- Employ a reducing agent such as sodium triacetoxyborohydride or catalytic hydrogenation to selectively reduce the imine to the secondary amine.
- Purify the product by column chromatography or crystallization.
- High selectivity for secondary amine formation.
- Mild conditions preserve the fluoromethyl group.
- Scalable for preparative synthesis.
Fluoromethylation of Cyclopentylamine Derivatives
An alternative route involves the fluoromethylation of pre-formed N-benzylcyclopentanamine:
- Starting with N-benzylcyclopentanamine, introduce the fluoromethyl group via nucleophilic substitution using fluoromethylating agents such as fluoromethyl tosylate or fluoromethyl iodide.
- This reaction typically requires a strong base (e.g., potassium carbonate) in polar aprotic solvents like DMF or acetonitrile.
- Reaction conditions are optimized to avoid elimination or over-fluorination.
- This method allows late-stage fluorination, which is advantageous for structural diversification.
- Careful control of temperature (often 0–25 °C) and reaction time (4–16 hours) is critical to maximize selectivity.
Catalytic Hydrogenation of Benzyl Nitrile Precursors
Another preparative method is catalytic hydrogenation of benzyl nitrile derivatives:
- Benzyl cyanide derivatives bearing the cyclopentane ring are subjected to catalytic hydrogenation over nickel or palladium catalysts under hydrogen atmosphere.
- This process reduces the nitrile group to the corresponding primary amine, which can then be fluoromethylated or benzylated as needed.
- Reaction parameters such as temperature (30–50 °C), pressure (1–5 atm H2), and catalyst loading are optimized for maximal yield.
Metal-Catalyzed Cross-Coupling and Automated Synthesis
Recent advances include:
- Use of Negishi cross-coupling to introduce alkyl groups onto benzylamine scaffolds, increasing sp^3 character and drug-likeness.
- Automated flow chemistry setups enable sequential organozinc reagent generation and Pd-catalyzed coupling with benzyl halides to form complex amines.
- This method allows for the incorporation of fluoromethyl groups via organozinc intermediates derived from fluoromethyl halides, followed by coupling with benzylamine derivatives.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|---|
| Reductive Amination | 1-(Fluoromethyl)cyclopentanone, benzylamine | NaBH(OAc)3 or H2/Pd, mild acidic conditions | High selectivity, mild conditions | Sensitive to imine hydrolysis | 80–90 |
| Fluoromethylation of amine | N-benzylcyclopentanamine | Fluoromethyl tosylate, K2CO3, DMF, RT | Late-stage fluorination | Requires careful control of side reactions | 60–75 |
| Catalytic Hydrogenation | Benzyl nitrile derivatives | Ni or Pd catalyst, H2, 30–50 °C, 1–5 atm H2 | Direct amine formation | Catalyst poisoning possible | 70–85 |
| Negishi Cross-Coupling (Automated) | Benzyl halides, fluoromethyl organozinc reagents | Pd catalyst, continuous flow, automated LLE | High throughput, diverse scope | Requires specialized equipment | 75–94 |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of benzyl and fluoromethyl groups, with characteristic chemical shifts for methylene protons adjacent to fluorine and aromatic protons.
- Mass Spectrometry (LCMS): Molecular ion peaks consistent with the expected molecular weight (~209 g/mol for related analogs) confirm molecular integrity.
- Infrared Spectroscopy (IR): Absorptions corresponding to C–F stretching (~1000–1400 cm^-1) and amine N–H stretching (~3300 cm^-1) are diagnostic.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(fluoromethyl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.
Scientific Research Applications
N-benzyl-1-(fluoromethyl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-benzyl-1-(fluoromethyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-benzyl-1-(fluoromethyl)cyclopentan-1-amine and its analogs:
2.1 Structural and Electronic Differences
- Fluoromethyl vs. Methyl/Chloro Groups: The fluoromethyl group in the target compound increases electronegativity compared to methyl (in 2-benzyl-N-methylcyclopentan-1-amine) or dichlorocyclopropyl (in ).
- Cyclopentane vs.
- Substituent Position : In (1R,2R)-2-fluoro-N-[2-(4-fluorophenyl)ethyl]cyclopentan-1-amine, fluorine is on the cyclopentane ring, whereas the target compound’s fluorine is on a methyl branch. This positional difference may alter electronic distribution and steric interactions .
Biological Activity
N-benzyl-1-(fluoromethyl)cyclopentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory, anti-neoplastic, and antimicrobial activities, based on recent research findings.
Chemical Structure
This compound features a cyclopentane ring substituted with a benzyl group and a fluoromethyl group. Its chemical structure can be represented as follows:
Where and denote the number of carbon and hydrogen atoms, respectively, in the compound.
1. Anti-inflammatory Activity
Recent studies have shown that derivatives of N-benzyl compounds exhibit significant anti-inflammatory properties. For instance, N-benzyl-N-methyldecan-1-amine (BMDA) was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in THP-1 cells. This inhibition occurs through the blockade of signaling pathways involving JNK and p38 MAPK during LPS stimulation .
Table 1: Anti-inflammatory Effects of N-benzyl Compounds
| Compound | Cytokine Inhibition | Mechanism of Action |
|---|---|---|
| N-benzyl-N-methyldecan-1-amine | TNF-α, IL-1β | Inhibition of JNK and p38 MAPK |
| This compound | TBD | TBD |
2. Anti-neoplastic Activity
N-benzyl compounds also exhibit anti-cancer properties. BMDA has been reported to reduce tumor growth in various cancer models by inducing apoptosis in cancer cells and inhibiting cell proliferation . The underlying mechanisms include modulation of apoptosis-related proteins and cell cycle regulators.
Case Study:
In a study involving colorectal cancer models, BMDA treatment led to a significant reduction in tumor size compared to controls. The treatment group showed increased expression of pro-apoptotic factors while decreasing anti-apoptotic proteins .
3. Antimicrobial Activity
Certain N-benzyl derivatives have demonstrated antimicrobial properties against various pathogens. For example, benzyl bromides have shown high activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria . This suggests that modifications in the benzyl moiety can enhance antimicrobial efficacy.
Table 2: Antimicrobial Activity of N-benzyl Derivatives
| Compound | Activity Against | Type of Activity |
|---|---|---|
| Benzyl bromide | Gram-positive bacteria | Bactericidal |
| N-benzyl amides | Mycobacterium tuberculosis | Antibacterial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
